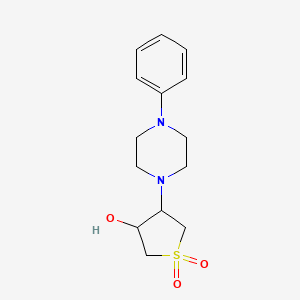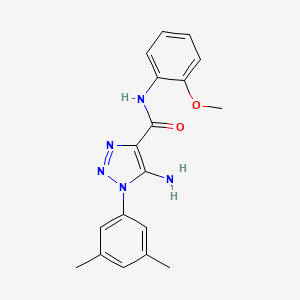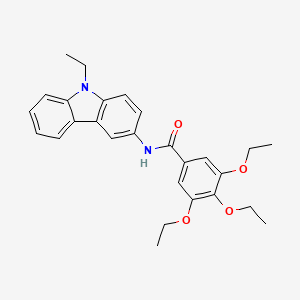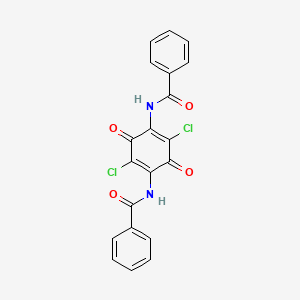![molecular formula C14H18F2N2O2 B4642885 2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4642885.png)
2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those structurally related to "2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide," often involves the condensation of halogenated benzene compounds with amines, followed by cyclization processes. For example, similar compounds have been synthesized by reacting isocyanato benzene derivatives with morpholino-1H-indazol-3-amine, prepared from difluorobenzonitrile through amination and cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
The crystal structure analysis of related benzamide derivatives reveals that these compounds can exhibit distinct crystal systems and space groups, indicative of their complex molecular interactions and stability. The determination of crystal structures aids in understanding the molecular geometry, bonding patterns, and potential interaction sites for biological activity (Lu et al., 2017).
Chemical Reactions and Properties
Benzamide compounds, including fluorinated derivatives, participate in various chemical reactions, including C-H activation and coupling processes. These reactions enable the synthesis of fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries due to their unique properties (Wu et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of benzamide derivatives are influenced by their molecular structure. These properties are essential for their application in drug formulation and chemical synthesis. While specific data for "2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide" are not provided, related research on benzamides can offer insights into their physical behavior (Abbasi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for the application of benzamide derivatives in medicinal chemistry. Studies on similar compounds have shown potent antiproliferative activities and interactions with biological pathways, suggesting the potential therapeutic value of these molecules (Wang et al., 2015).
properties
IUPAC Name |
2,5-difluoro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-11-2-3-13(16)12(10-11)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTOCOXOXXOBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methylcyclohexyl)carbonyl]isoleucine](/img/structure/B4642802.png)

![ethyl N-{[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4642820.png)
![2-(1-naphthyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4642834.png)
![N-(4-bromophenyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4642838.png)
![2-(2-bromophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4642845.png)
![2-[(3-{[(4-carboxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4642848.png)

![N-(3-nitrophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4642864.png)

![N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B4642892.png)


![5-(3,4-dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4642909.png)